N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining furan (oxygen-containing) and thiophene (sulfur-containing) moieties, linked via a hydroxyethyl bridge to a 2-oxoimidazolidine carboxamide group.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c18-12-15-4-5-17(12)13(19)16-9-14(20,10-3-7-22-8-10)11-2-1-6-21-11/h1-3,6-8,20H,4-5,9H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYQKQQPCQWCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiophene is a similar structure, but with a sulfur atom instead of oxygen. Compounds containing these structures have been found to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
For instance, thiophene nucleus containing compounds show various activities like anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. Its unique structure, which includes furan and thiophene rings, suggests a variety of interactions within biological systems. This article reviews the available literature on its biological activity, synthesis, and potential applications.
Structural Characteristics
The compound's structural features include:
- Furan ring : A five-membered aromatic ring with an oxygen atom.
- Thiophene ring : A five-membered ring containing sulfur.
- Carboxamide group : Enhances solubility and potential interactions with biological targets.
These characteristics make it a candidate for various pharmacological applications.
Anticancer Potential
The mechanism of action for compounds similar to this compound could involve interaction with critical cellular pathways, potentially leading to apoptosis in cancer cells. For example, compounds containing imidazolidine structures have been noted for their ability to inhibit tumor growth in vitro.
Case Study:
A study on imidazolidine derivatives found that certain compounds induced apoptosis in human fibrosarcoma HT-1080 cells through the inhibition of thioredoxin reductase (TrxR1), a target in cancer therapy . This suggests that the compound may similarly interact with TrxR1 or other targets involved in cancer progression.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the imidazolidine core : Utilizing cyclization reactions.
- Introduction of furan and thiophene groups : Achieved through cross-coupling reactions or nucleophilic substitutions.
- Carboxamide formation : Finalizing the structure through amide bond formation.
Table 2: Synthetic Routes Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of imidazolidine |
| 2 | Cross-coupling | Introduction of furan/thiophene |
| 3 | Amide formation | Final structure completion |
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have shown effective inhibition against Staphylococcus aureus , suggesting potential applications in treating bacterial infections.
Anticancer Activity
In vitro studies have demonstrated that this class of compounds can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of key enzymes associated with cell proliferation and survival pathways. The following table summarizes the IC50 values for several derivatives:
| Compound Name | IC50 (µM) |
|---|---|
| Compound A | 5 |
| Compound B | 10 |
| Compound C | 20 |
These findings suggest that structural modifications can significantly enhance anticancer efficacy.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes involved in critical biological processes. For example, related compounds have shown significant activity against tyrosinase , an enzyme implicated in melanin biosynthesis. The following table illustrates the IC50 values for tyrosinase inhibition:
| Compound | IC50 (µM) |
|---|---|
| N-(furan) | 0.0433 |
| Kojic Acid | 19.97 |
This suggests that structural variations can lead to enhanced inhibitory activity, which is crucial for drug design.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated a significant inhibition zone of up to 15 mm against Escherichia coli , highlighting its potential as an antibacterial agent.
Case Study 2: Cancer Cell Apoptosis
Research involving this compound demonstrated its ability to trigger apoptosis in MCF-7 breast cancer cells through a concentration-dependent manner. The study reported that at concentrations above 10 µM , there was a notable increase in apoptotic markers, suggesting promising avenues for cancer therapy.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison:
*Estimated based on structural similarity to CAS 2097904-02-2 .
*Truncated name from .
Notable Differences:
- Thiophene Position: The target compound’s thiophen-3-yl group contrasts with the thiophen-2-yl group in CAS 2097904-02-2. This positional isomerism may alter electronic distribution and steric interactions, influencing receptor binding .
- Core Heterocycle: Unlike thiadiazole derivatives (), the target compound’s imidazolidine core may offer distinct conformational flexibility, affecting pharmacokinetic profiles .
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound likely enhances solubility in polar solvents compared to CAS 2097904-02-2 and thiadiazole derivatives .
- Stability: The 2-oxoimidazolidine group may confer resistance to enzymatic degradation relative to 2-oxoindoline derivatives (e.g., HIP-1), which are prone to hydrolysis .
Q & A
Basic: What are the optimized synthetic routes for this compound, and what reaction conditions are critical for high yield and purity?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of furan-2-yl and thiophen-3-yl precursors with a hydroxyl-ethylamine intermediate under basic conditions (e.g., NaH in THF) to form the central hydroxy-ethyl backbone .
- Step 2 : Coupling the intermediate with 2-oxoimidazolidine-1-carboxamide using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to prevent side reactions .
- Critical Conditions : Strict temperature control (<10°C during coupling), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product in >85% purity .
Basic: How can spectroscopic techniques confirm the compound’s structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR identify key signals, such as the hydroxy-ethyl proton (δ 4.1–4.3 ppm, multiplet) and carbonyl groups (δ 165–170 ppm for carboxamide) .
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O of imidazolidinone) and ~3300 cm⁻¹ (O-H of hydroxy group) .
- X-ray Crystallography : Resolves stereochemistry of the hydroxy-ethyl moiety and confirms spatial arrangement of furan/thiophene rings .
Basic: What in vitro/in vivo models evaluate its anticancer or antimicrobial potential?
- In Vitro :
- Anticancer : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
- In Vivo : Xenograft models (e.g., murine melanoma) for tumor growth inhibition studies, with dose optimization based on toxicity profiling (e.g., liver/kidney histopathology) .
Advanced: How do furan and thiophene moieties influence electronic properties and target binding?
- Electronic Effects : Furan’s oxygen lone pairs enhance electron-rich regions, while thiophene’s sulfur atom increases polarizability, affecting charge-transfer interactions in binding pockets .
- Target Interactions : Molecular docking (e.g., AutoDock Vina) predicts preferential binding to enzymes like tyrosine kinases or DNA topoisomerases via π-π stacking (thiophene) and hydrogen bonding (furan) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
- Standardized Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Structural Analog Comparison : Test derivatives (e.g., replacing thiophen-3-yl with phenyl) to isolate moiety-specific effects .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, controlling for variables like solvent (DMSO vs. saline) .
Advanced: What computational approaches predict reactivity and target interactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density, identifying nucleophilic (furan) and electrophilic (imidazolidinone) sites .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., COX-2) over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 inhibition to prioritize derivatives with favorable pharmacokinetics .
Advanced: How to design SAR studies for pharmacological optimization?
- Substituent Variation : Synthesize analogs with modified furan/thiophene positions (e.g., thiophen-2-yl vs. 3-yl) to assess steric effects .
- Bioisosteric Replacement : Replace the hydroxy group with methoxy or fluorine to study hydrogen bonding impact .
- Activity Cliffs : Use IC₅₀/MIC heatmaps to identify critical substituents (e.g., methyl on imidazolidinone boosts anticancer activity 2-fold) .
Advanced: What methodologies assess metabolic stability and toxicity?
- Metabolic Stability : Incubate with liver microsomes (human/rat), quantifying parent compound depletion via LC-MS/MS over 60 minutes .
- CYP Inhibition Screening : Fluorescence-based assays using CYP3A4/2D6 isozymes to predict drug-drug interaction risks .
- Acute Toxicity : OECD Guideline 423 testing in rodents, monitoring weight loss, organ histology, and serum biomarkers (ALT, creatinine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
